molecular formula C21H14N6O4 B2491689 2-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 1251641-94-7

2-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Cat. No.: B2491689
CAS No.: 1251641-94-7
M. Wt: 414.381
InChI Key: IAIPSORSOWCXOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C21H14N6O4 and its molecular weight is 414.381. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds with abenzo[d][1,3]dioxol-5-yl structure have been reported to exhibit activity against various cancer cell lines .

Mode of Action

Compounds with similar structures have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that this compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Result of Action

Similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that this compound may have similar effects, leading to a decrease in cancer cell proliferation and an increase in cancer cell death.

Properties

IUPAC Name

2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N6O4/c28-21-26(24-18-9-7-15(23-27(18)21)13-4-2-1-3-5-13)11-19-22-20(25-31-19)14-6-8-16-17(10-14)30-12-29-16/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIPSORSOWCXOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CN4C(=O)N5C(=N4)C=CC(=N5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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